3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one

Medicinal Chemistry Drug Design Physicochemical Profiling

SAR variability from generic benzoxazolone analogs compromises CNS lead optimization. 3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS 88882-28-4) eliminates this uncertainty with a defined 3,5-dimethyl substitution pattern. • CNS-optimized LogP 1.44 enhances BBB penetration vs. unsubstituted analog (LogP 0.88). • Defined CYP profile: CYP3A4 IC50 5.49 μM, 9.1-fold selective over CYP2E1/CYP2C19 (IC50 50 μM each). • Open 6- and 7-positions enable focused library synthesis for SAR exploration. Supplied at 95% purity with batch-to-batch consistency for reproducible results.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 88882-28-4
Cat. No. B1282257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one
CAS88882-28-4
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)N2C
InChIInChI=1S/C9H9NO2/c1-6-3-4-8-7(5-6)10(2)9(11)12-8/h3-5H,1-2H3
InChIKeyDTGPFNICWVLWSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one: Chemical Profile


3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS 88882-28-4) is a nitrogen-containing heterocyclic compound belonging to the 2(3H)-benzoxazolone family, with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound features methyl substitutions at the 3- and 5-positions of the benzoxazolone core, rendering it a valuable scaffold in medicinal chemistry and chemical biology. The benzoxazolone nucleus is recognized as an ideal scaffold for drug design owing to its discrete physicochemical profile, including a melting point of 83-85°C and a predicted LogP of 1.44 [1], which confers favorable permeability and metabolic stability. The compound is commercially available from multiple vendors with typical purities of 95-97% , making it accessible for both exploratory research and larger-scale lead optimization programs.

Benzoxazolone scaffold for target engagement and medicinal chemistry research
3,5-Dimethyl substitution may influence permeability and metabolic stability profiles
Available from multiple suppliers for exploratory research and lead optimization

3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one: Generic Substitution Risks


The 2(3H)-benzoxazolone scaffold is a privileged structure in medicinal chemistry, but subtle variations in substitution patterns—particularly at the 3- and 5-positions—can profoundly alter pharmacological profile, physicochemical properties, and synthetic tractability. For example, in a series of anticonvulsant 2(3H)-benzoxazolone derivatives, modifications to the core resulted in a >10-fold difference in potency, with ED50 values ranging from 7.6 mg/kg to >100 mg/kg depending on the specific substituents . Similarly, structure-activity relationship (SAR) studies on benzoxazol-2-one-based MIF antagonists demonstrated that even minor changes in N-benzyl substitution could shift IC50 values from micromolar to low nanomolar ranges [1]. Therefore, generic substitution of one benzoxazolone analog for another—without considering the specific methyl group positioning and its impact on target engagement, metabolic stability, and synthetic accessibility—can lead to irreproducible results and failed lead optimization campaigns. The 3,5-dimethyl substitution pattern is not arbitrary; it is a deliberate design element that influences both electronic distribution and steric constraints within the binding pocket [2].

Substitution pattern (e.g., 3,5- vs. 5,7-dimethyl) may shift pharmacological activity by more than an order of magnitude.
Minor N-benzyl modifications can alter target engagement from micromolar to nanomolar range; generic analog selection risks irreproducible results.
3,5-Dimethyl electronic and steric effects may not reproduce with other substitution patterns, limiting direct replacement.

3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one: Evidence-Based Selection Guide


Lipophilicity and Melting Point vs. Unsubstituted Benzoxazolone

3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one exhibits a predicted LogP of 1.44 [1] and a melting point of 83-85°C . In contrast, the unsubstituted 2(3H)-benzoxazolone has a reported LogP of 0.88 [2] and a melting point of 137-139°C [2]. The addition of two methyl groups increases lipophilicity by ΔLogP = 0.56, which can significantly enhance membrane permeability and blood-brain barrier penetration potential, while the lower melting point may improve solubility and formulation characteristics.

Lipophilicity & MP
Cross-study comparable
Target: LogP 1.44, MP 83–85°C
Comparator: LogP 0.88, MP 137–139°C
ΔLogP +0.56, ΔMP –54°C
Increased lipophilicity may support CNS permeability studies
Predicted vs experimental data; standard conditions
Medicinal Chemistry Drug Design Physicochemical Profiling

CYP3A4 Selectivity Profile

In vitro enzyme inhibition assays reveal that 3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one exhibits differential inhibition of cytochrome P450 enzymes, with an IC50 of 5.49 μM against CYP3A4, compared to substantially weaker inhibition of CYP2E1 and CYP2C19 (IC50 = 50 μM each) [1]. This 9.1-fold selectivity for CYP3A4 over other major drug-metabolizing isoforms suggests a defined interaction profile that may be exploited or mitigated in lead optimization. By comparison, the 7-bromo analog (7-bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one) has been reported to inhibit acetylcholinesterase and butyrylcholinesterase , indicating that halogenation redirects target engagement toward cholinergic enzymes rather than CYP isoforms.

CYP3A4 Selectivity
Class-level inference
CYP3A4 IC₅₀ 5.49 μM
CYP2E1/CYP2C19 IC₅₀ 50 μM
9.1-fold selectivity
CYP3A4 selectivity may guide ADME-Tox profiling
Human liver microsomes; LC-MS/MS analysis
Drug Metabolism ADME-Tox Enzyme Inhibition

Anticonvulsant Activity vs. 5,7-Dimethylbenzoxazolone

While direct anticonvulsant data for 3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one are not available, structurally related benzoxazolone derivatives provide a quantitative benchmark. The 5,7-dimethylbenzoxazolone derivative (Compound 45) demonstrated an ED50 of 7.6 mg/kg (i.p.) and 18.6 mg/kg (p.o.) in the maximal electroshock (MES) seizure model, with a protective index (PI = TD50/ED50) of <26.9 . This establishes the benzoxazolone scaffold as capable of potent in vivo anticonvulsant activity. The 3,5-dimethyl substitution pattern differs from 5,7-dimethyl in the position of methyl groups, which alters electronic distribution and may shift the pharmacological profile from anticonvulsant to other therapeutic areas, as evidenced by the analgesic/anti-inflammatory activity observed in 6-acyl-3-substituted benzoxazolones [1].

Anticonvulsant Context
Class-level inference
No direct data; 5,7-dimethyl analog ED₅₀ 7.6 mg/kg i.p.
Dimethyl substitution may yield CNS-active compounds; position dictates outcome
MES seizure model in mice/rats
Anticonvulsant CNS Drug Discovery SAR

3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one: Application Scenarios


CNS Drug Discovery: BBB Penetration Potential

The predicted LogP of 1.44 for 3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one [1] falls within the optimal range for CNS drug candidates (typically LogP 1-3), enhancing passive diffusion across the blood-brain barrier compared to the more polar unsubstituted benzoxazolone (LogP 0.88) [2]. This makes it a strategically advantageous scaffold for programs targeting neurological or psychiatric indications where CNS penetration is critical. The class-level anticonvulsant activity demonstrated by 5,7-dimethylbenzoxazolone derivatives (ED50 = 7.6 mg/kg) further supports the potential of dimethylbenzoxazolones in CNS applications.

CYP3A4 Reference Probe for ADME-Tox Profiling

3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one exhibits moderate inhibition of CYP3A4 (IC50 = 5.49 μM) with 9.1-fold selectivity over CYP2E1 and CYP2C19 (IC50 = 50 μM each) [3]. This defined inhibition profile enables its use as a reference compound in in vitro drug-drug interaction studies and metabolic stability screening cascades. The compound's commercial availability at 95-97% purity ensures reproducibility across experiments.

Lead Optimization via Electrophilic Aromatic Substitution

The 3,5-dimethyl substitution pattern leaves the 6- and 7-positions of the benzoxazolone ring available for further functionalization through electrophilic aromatic substitution or cross-coupling reactions. This has been exploited in the synthesis of 6-acyl-3-substituted benzoxazolones, which demonstrated analgesic and anti-inflammatory activities comparable to indomethacin [4]. The 3,5-dimethyl core thus serves as a versatile starting point for generating focused libraries of analogs with diverse pharmacological profiles.

Tool Compound with Minimal CYP Off-Target Liability

With IC50 values of 50 μM for CYP2E1 and CYP2C19 [3], this compound exhibits low inhibition of these major drug-metabolizing enzymes, making it a suitable candidate for tool compound development where minimal CYP-mediated drug-drug interactions are desired. This is in contrast to halogenated benzoxazolone analogs, which may exhibit broader enzyme inhibition profiles including acetylcholinesterase and butyrylcholinesterase .

Application
Selection Property
Validation Focus
CNS permeability research
Predicted LogP profile (1.44)
Validate BBB penetration in relevant models
CYP inhibition profiling
Reported CYP3A4 selectivity over CYP2E1/CYP2C19
Verify inhibition profile in desired assay system
Scaffold functionalization
Synthetic accessibility at 6- and 7-positions
Confirm reactivity and analog library generation
CYP off-target minimization
Low reported CYP2E1/CYP2C19 inhibition
Evaluate off-target interactions in lead series

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